5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Vue d'ensemble

Description

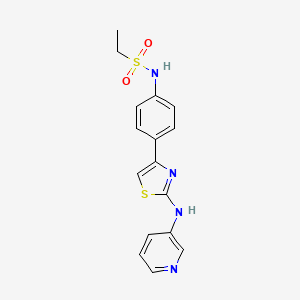

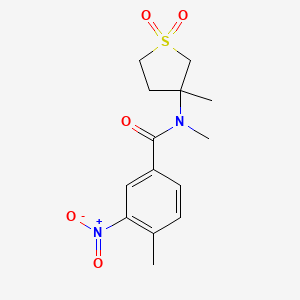

“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C6H6ClN3OS . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is 1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” is a powder at room temperature . It has a molecular weight of 203.65 .Applications De Recherche Scientifique

Gene Expression Inhibition

A study on the pyrimidine derivatives focusing on inhibiting NF-kappaB and AP-1 transcription factors revealed insights into structure-activity relationships, highlighting modifications at the pyrimidine ring's 2-, 4-, and 5-positions to examine their effects on bioactivity. Substitutions at these positions influenced the compound's activity and oral bioavailability, with specific substitutions maintaining or enhancing bioactivity and Caco-2 permeability, indicating potential for gene expression modulation applications (Palanki et al., 2000).

Reactivity in Pyrimidine Ring

Research on the reactivity of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines revealed unique reactivity patterns within the pyrimidine ring, offering insights into the synthesis of novel pyrimidine derivatives. This work sheds light on the synthesis pathways and the inverse reactivity phenomena in pyrimidine compounds, which could be significant for developing new synthetic strategies in medicinal chemistry (Blyumin & Volovenko, 2000).

Antimicrobial Activity

A study synthesizing new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated significant antimicrobial activity. These compounds, upon testing, showed potential as antimicrobial agents, which could have implications for developing new treatments against various bacterial and fungal infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis and Chemical Reactions

The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants to form novel compounds, including thieno[2,3-d]pyrimidines, provided insights into the chemical versatility of pyrimidine derivatives. This research contributes to the broader understanding of pyrimidine chemistry and its potential applications in drug development and other areas of chemical research (Briel, Franz, & Dobner, 2002).

Novel Derivatives Synthesis

The creation of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides through reactions with substituted benzylchlorides and chloroacetic acid highlights the potential for synthesizing new compounds with antimicrobial properties. This research opens avenues for further exploration into the antimicrobial efficacy of pyrimidine derivatives (Kolisnyk et al., 2015).

Safety and Hazards

“5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHRLGFWSDXIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)

![2-[3-[(2,5-dimethylbenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether](/img/structure/B2802912.png)

![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)

![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)